7-Methoxyisoquinolin-4-ol
Description
7-Methoxyisoquinolin-4-ol (CAS: 98263-37-7) is an isoquinoline derivative characterized by a hydroxyl group at position 4 and a methoxy group at position 7 on the isoquinoline scaffold. This compound is commercially available with standard purity grades and requires strict safety protocols, including avoidance of heat sources and proper handling to prevent exposure . Its applications are likely tied to medicinal chemistry research, given the pharmacological interest in isoquinoline derivatives as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
7-methoxyisoquinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUFICKKITLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312442 | |
| Record name | 7-Methoxy-4-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98263-37-7 | |
| Record name | 7-Methoxy-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98263-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxyl group at the 4th position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy or hydroxyl groups.
Scientific Research Applications
7-Methoxyisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its methoxy and hydroxyl groups play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 7-Methoxyisoquinolin-4-ol, differing in substituents, scaffold modifications, or synthetic routes:
Key Comparative Analysis
Scaffold Differences
- Isoquinoline vs.
- Tetrahydro Modification: The tetrahydroisoquinoline in introduces conformational flexibility, which may enhance binding to targets requiring induced-fit interactions .
Substituent Effects
- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to ester-containing derivatives (e.g., 4-Isoquinolineacetic acid methyl ester) .
Biological Activity
7-Methoxyisoquinolin-4-ol is a compound belonging to the isoquinoline family, characterized by a methoxy group at the seventh position and a hydroxyl group at the fourth position. Its molecular formula is . This compound has garnered attention due to its diverse biological activities, which make it a potential candidate for therapeutic applications in medicinal chemistry.
Biological Activities
The biological activity of this compound includes:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes, disrupting their function and inhibiting growth.
- Anticancer Effects : Preliminary research suggests that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells, although specific mechanisms are still under investigation.
- Neuroprotective Effects : Some studies have indicated that this compound may offer neuroprotective benefits, potentially reducing the risk of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Inhibits cancer cell proliferation; specific pathways under study |
| Neuroprotective | Potential to protect neuronal cells from damage |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity. For instance, it might inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. Understanding these pathways is crucial for developing targeted therapies.
Case Study 1: Antimicrobial Activity
In a recent study, this compound was tested against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the strain tested.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The compound exhibited IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for HCT-116 cells, suggesting moderate potency against these cancer types .
Table 2: IC50 Values for Anticancer Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
